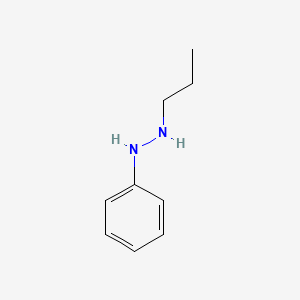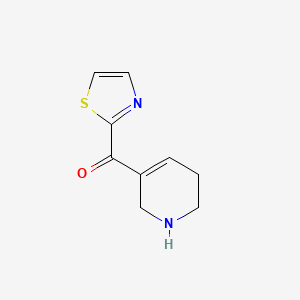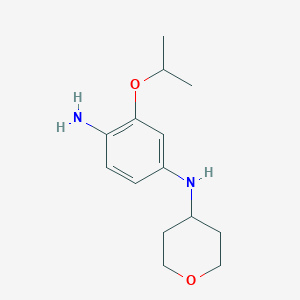
1-Phenyl-2-propylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-propylhydrazine is an organic compound with the molecular formula C9H14N2 It is a hydrazine derivative characterized by the presence of a phenyl group attached to a propylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with propyl halides under basic conditions. The reaction typically proceeds as follows:
- Phenylhydrazine is reacted with a propyl halide (e.g., propyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 1-Phenyl-2-propylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
- Oxidation of this compound can yield azines or other oxidized derivatives.
- Reduction can produce primary or secondary amines.
- Substitution reactions result in various substituted hydrazine derivatives.
科学的研究の応用
1-Phenyl-2-propylhydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azines.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological targets.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-Phenyl-2-propylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
1-Phenyl-2-propylhydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Lacks the propyl group and has different reactivity and applications.
1-Phenyl-2-propanone: A ketone derivative with distinct chemical properties and uses.
Phenylacetone: Another related compound with different functional groups and applications.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
1-phenyl-2-propylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-2-8-10-11-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChIキー |
IJMARSXMLSCBJU-UHFFFAOYSA-N |
正規SMILES |
CCCNNC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)









![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)



